molecular formula C23H18N4O4S2 B5227482 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

Cat. No.: B5227482
M. Wt: 478.5 g/mol
InChI Key: ROPSBXSCUJZHBU-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with 4-isocyanatobenzene to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its ability to generate reactive oxygen species upon metabolic activation contributes to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide
  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-2-31-19-12-9-15(13-18(19)27(29)30)21(28)26-23(32)24-16-10-7-14(8-11-16)22-25-17-5-3-4-6-20(17)33-22/h3-13H,2H2,1H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSBXSCUJZHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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